
Eupatoriopicrin
Vue d'ensemble
Description
Eupatoriopicrin is a sesquiterpene lactone found in various Eupatorium species . It has been identified as the main bioactive compound in these species, showing potent anti-inflammatory and cytotoxic activity .
Molecular Structure Analysis
This compound has a molecular formula of C20H26O6 and an average mass of 362.417 Da . It belongs to the class of organic compounds known as sesquiterpene lactones, which are terpenoids with a structure based on the sesquiterpene lactone skeleton .Applications De Recherche Scientifique
Anti-Tumor Action
Eupatoriopicrin, a sesquiterpene lactone found in Eupatorium cannabinum L., has been studied for its potential cytostatic activity against various tumor systems. In studies involving mice, this compound demonstrated a delay in tumor growth when administered to mice with Lewis lung tumor and fibrosarcoma, indicating potential anti-tumor properties (Woerdenbag et al., 1987, Planta medica) (Woerdenbag et al., 1987, Phytotherapy Research).
Enhanced Cytostatic Activity by Glutathione Depletion
Glutathione depletion has been found to enhance the cytostatic effect of this compound. Pretreatment with buthionine sulphoximine (BSO) to reduce glutathione levels in cells significantly increased the growth delay of tumors in mice treated with this compound (Woerdenbag et al., 1989, British Journal of Cancer).
Trypanocidal Activity
This compound has been found to be active against Trypanosoma cruzi, the causative agent of Chagas disease. It exhibited significant trypanocidal activity in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for Chagas disease (Elso et al., 2020, Molecules).
Induction of DNA Damage
Studies have shown that this compound can induce DNA damage in Ehrlich ascites tumor cells, which may play a role in its observed cytotoxicity. This effect was enhanced by glutathione depletion, further supporting the importance of glutathione in the cytotoxic action of this compound (Woerdenbag et al., 1989, Biochemical pharmacology).
In Vitro Cytotoxicity
This compound and its derivatives have been studied for their cytotoxic effects against various tumor cell lines. Modifications to the structure of this compound have been explored to enhance its cytotoxicity and understand the structure-activity relationships (Woerdenbag et al., 1988, Phytotherapy Research).
Effect on Glutathione Levels in Liver and Tumor Tissue
This compound has been observed to reduce glutathione levels in both liver and tumor tissues in mice. This reduction was dose-dependent and played a significant role in the cytotoxic action of this compound (Woerdenbag et al., 1987, Phytotherapy Research).
Cytotoxicity on Cancer Stem Cells
This compound has shown potent anti-inflammatory and cytotoxic activity, particularly against cancer stem cells. It induced apoptosis in these cells, suggesting its potential as an anticancer agent (Phan et al., 2021, Evidence-based Complementary and Alternative Medicine).
Role in Lipid Peroxidation
Research has explored the role of this compound in inducing lipid peroxidation in liver and tumor tissues, investigating the mechanism of its cytotoxic action. This study indicated the importance of glutathione in modulating the effects of this compound (Woerdenbag et al., 1989, Biochemical pharmacology).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-12-5-4-6-13(2)10-17(26-20(24)15(11-22)7-8-21)18-14(3)19(23)25-16(18)9-12/h6-7,9,16-18,21-22H,3-5,8,10-11H2,1-2H3/b12-9+,13-6+,15-7+/t16-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJYWGYJIDQUEG-DKDOXNMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1)C)OC(=O)C(=CCO)CO)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/CC1)/C)OC(=O)/C(=C/CO)/CO)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6856-01-5 | |
| Record name | 2-Butenoic acid, 4-hydroxy-2-(hydroxymethyl)-, (3aR,4R,6E,10E,11aR)-2,3,3a,4,5,8,9,11a-octahydro-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-yl ester, (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6856-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



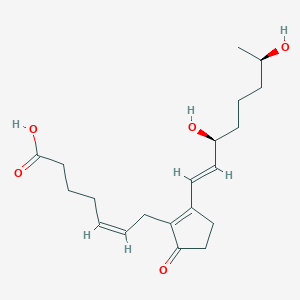
![methyl (1R,4aR,5R,7aR)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B210404.png)
![(E)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B210585.png)
![Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-](/img/structure/B210586.png)
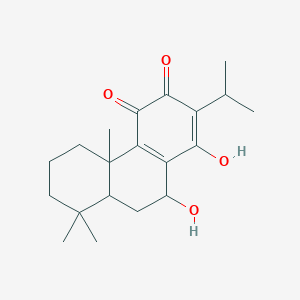
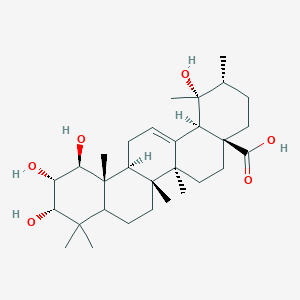
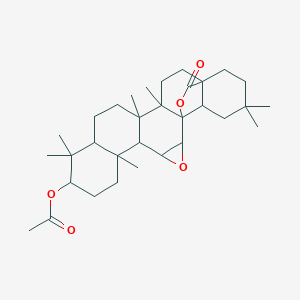


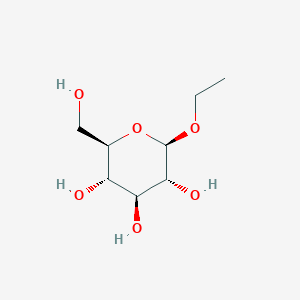
![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B211171.png)

![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)
